
4-(2,3-Dihydrobenzofuran-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dihydrobenzofuran-2-yl)pyridine is a heterocyclic compound that combines the structural motifs of dihydrobenzofuran and pyridine. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The dihydrobenzofuran moiety is known for its presence in many bioactive molecules, while the pyridine ring is a common scaffold in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydrobenzofuran-2-yl)pyridine typically involves the construction of the dihydrobenzofuran ring followed by its attachment to the pyridine ring. One common method is the cyclization of a suitable precursor, such as a salicyl N-phosphonyl imine, with bromo malonates in the presence of a base like cesium carbonate . This reaction proceeds through a domino annulation process, resulting in the formation of the dihydrobenzofuran ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydrobenzofuran-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the dihydrobenzofuran ring or the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on both the dihydrobenzofuran and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydrobenzofuran ring can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
4-(2,3-Dihydrobenzofuran-2-yl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydrobenzofuran-2-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydrobenzofuran derivatives and pyridine-containing molecules. Examples include:
- 2,3-Dihydrofuro[2,3-b]pyridine derivatives
- Benzofuran derivatives
- Pyridine compounds with various substituents
Uniqueness
4-(2,3-Dihydrobenzofuran-2-yl)pyridine is unique due to its combination of the dihydrobenzofuran and pyridine rings, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a valuable compound in both research and industry .
Properties
Molecular Formula |
C13H11NO |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-2-yl)pyridine |
InChI |
InChI=1S/C13H11NO/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-8,13H,9H2 |
InChI Key |
BOCULKJOFCPXHF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile](/img/structure/B12862730.png)
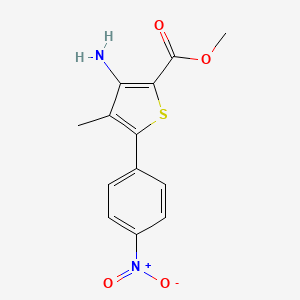
![Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B12862737.png)
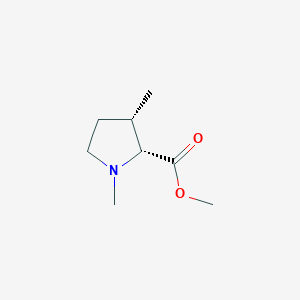
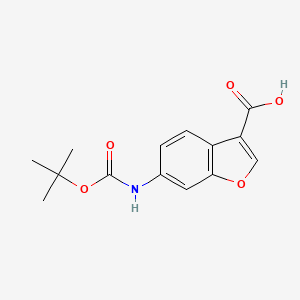
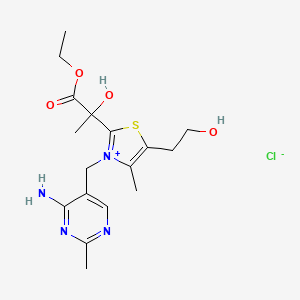

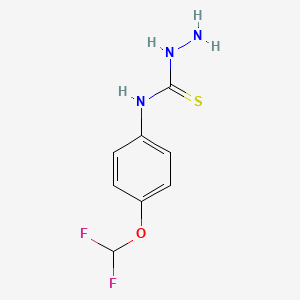
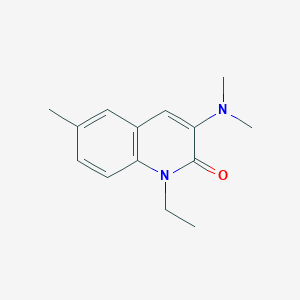


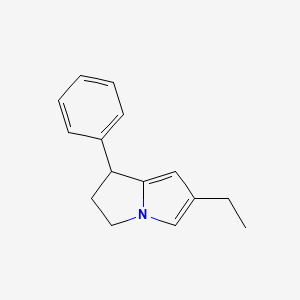
![3-(4-Bromobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12862770.png)
![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12862775.png)
